![molecular formula C22H27N3O3 B4643431 2-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-4-quinolinol](/img/structure/B4643431.png)
2-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-4-quinolinol
Description
Synthesis Analysis
The synthesis of related N-substituted piperazinyl quinolones involves condensing piperazine derivatives with quinolone substrates, indicating a potential synthetic pathway for our compound. This method has been utilized to synthesize compounds with notable antibacterial activity, similar to reference drugs like norfloxacin and ciprofloxacin against specific bacterial strains (Foroumadi et al., 1999).
Molecular Structure Analysis
Although no specific studies on the molecular structure analysis of "2-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-4-quinolinol" were found, the analysis of similar compounds reveals the importance of the piperazine ring and its substitution pattern in determining the biological activity and receptor binding affinity of these molecules. For instance, compounds with specific piperazine substitutions have shown to possess dual-acting properties as serotonin reuptake inhibitors and 5-HT1 receptor antagonists, suggesting the structural flexibility and functional diversity of these compounds (Bromidge et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving the quinolinol nucleus often include nucleophilic substitutions and condensation reactions, essential for the synthesis of various biologically active derivatives. The chemical properties of such compounds are significantly influenced by the nature of the substituents on both the quinoline ring and the piperazine moiety, affecting their pharmacological profile and metabolic stability (Depreux et al., 2000).
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and crystallinity, play a critical role in their pharmaceutical formulation and bioavailability. While specific data for our compound is not available, studies on similar compounds indicate that modifications at the piperazine ring can significantly affect these physical properties, influencing drug design and delivery strategies (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, of piperazinyl quinolones are crucial for their biological activity and pharmacokinetics. These properties are determined by the electronic nature of the substituents and the overall molecular architecture, affecting their interaction with biological targets and enzymes involved in their metabolism. For instance, the presence of specific substituents can enhance the compound's ability to interact with enzyme active sites, improving its therapeutic potential (Minato et al., 2008).
properties
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]methyl]-1H-quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-6-7-19(28-16)15-25-10-9-24(14-18(25)8-11-26)13-17-12-22(27)20-4-2-3-5-21(20)23-17/h2-7,12,18,26H,8-11,13-15H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVZYOULGILBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)CC3=CC(=O)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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